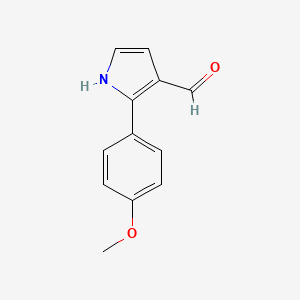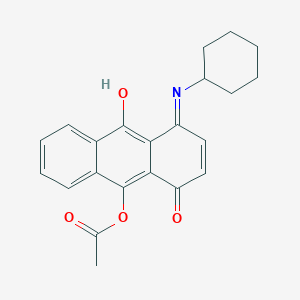
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene core with two acetate groups attached at the 2 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate typically involves the acetylation of 5-methyl-1,4-dioxo-1,4-dihydronaphthalene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate involves its interaction with specific molecular targets. The compound can undergo redox reactions, which may influence cellular processes. It can also interact with enzymes and proteins, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: Similar structure but lacks the methyl and acetate groups.
2,3-Dichloro-1,4-naphthoquinone: Contains chlorine atoms instead of acetate groups.
5-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of acetate groups.
Uniqueness
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate is unique due to the presence of both methyl and acetate groups, which influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical properties that differentiate it from other naphthoquinone derivatives.
Propriétés
Numéro CAS |
89827-92-9 |
|---|---|
Formule moléculaire |
C15H12O6 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
(7-acetyloxy-4-methyl-5,8-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C15H12O6/c1-7-4-10(20-8(2)16)5-11-14(7)12(18)6-13(15(11)19)21-9(3)17/h4-6H,1-3H3 |
Clé InChI |
YMYQVIHPYLPRNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)C=C(C2=O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


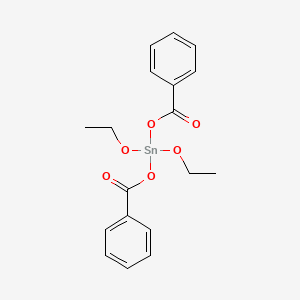
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)
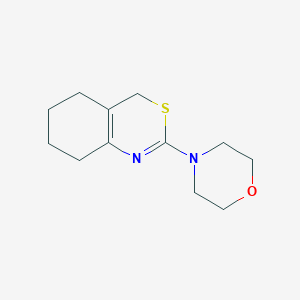

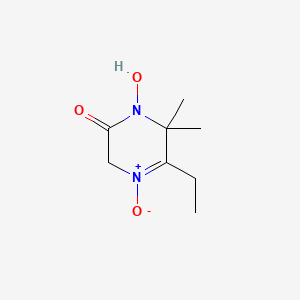
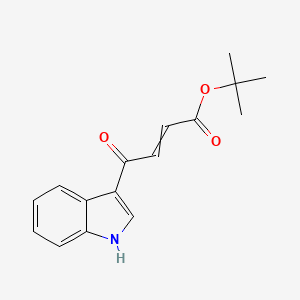

![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)

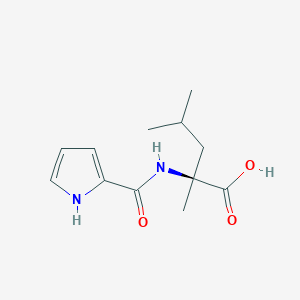

![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
